molecular formula C26H24N6O2 B11184494 2-benzyl-8-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-benzyl-8-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11184494
M. Wt: 452.5 g/mol
InChI Key: VAICPLVOESFLJR-UHFFFAOYSA-N
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Description

2-BENZYL-8-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex heterocyclic compound that features a unique combination of benzyl, cyclohexyl, triazole, pyrido, and naphthyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-8-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step reactions that include the formation of the triazole ring, the construction of the pyrido[4,3-b]naphthyridine core, and the introduction of the benzyl and cyclohexyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors under mild conditions.

    Coupling Reactions: Use of coupling reactions such as Suzuki-Miyaura coupling to introduce the benzyl group.

    Aromatic Substitution: Introduction of the cyclohexyl group via aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-8-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-BENZYL-8-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-BENZYL-8-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate their activity.

    Pathway Interference: Disrupting key signaling pathways involved in disease processes.

Comparison with Similar Compounds

2-BENZYL-8-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE can be compared with other similar compounds such as:

    Imidazole Derivatives: Known for their broad range of biological activities.

    Triazole Compounds: Widely used in pharmaceuticals for their antifungal and antimicrobial properties.

    Pyridine and Naphthyridine Derivatives: Explored for their potential in treating various diseases.

The uniqueness of 2-BENZYL-8-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE lies in its complex structure, which combines multiple pharmacophores, potentially leading to a wide range of biological activities and applications.

Properties

Molecular Formula

C26H24N6O2

Molecular Weight

452.5 g/mol

IUPAC Name

8-benzyl-2-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C26H24N6O2/c33-24-19-15-20-22(27-21(19)11-13-31(24)16-17-7-3-1-4-8-17)12-14-32(25(20)34)26-28-23(29-30-26)18-9-5-2-6-10-18/h1,3-4,7-8,11-15,18H,2,5-6,9-10,16H2,(H,28,29,30)

InChI Key

VAICPLVOESFLJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=NN2)N3C=CC4=C(C3=O)C=C5C(=N4)C=CN(C5=O)CC6=CC=CC=C6

Origin of Product

United States

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